(3-(2-Chlorobenzyloxy)phenyl)methanol
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Overview
Description
(3-(2-Chlorobenzyloxy)phenyl)methanol is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.7 g/mol . It is also known by its synonym, 3-[(2-Chlorophenyl)methoxy]benzenemethanol . This compound is characterized by the presence of a chlorobenzyloxy group attached to a phenylmethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorobenzyloxy)phenyl)methanol typically involves the reaction of 2-chlorobenzyl chloride with phenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Organic solvents such as dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Chlorobenzyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the chlorobenzyloxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Hydroxyl derivatives
Substitution: Substituted phenylmethanol derivatives
Scientific Research Applications
(3-(2-Chlorobenzyloxy)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-(2-Chlorobenzyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Bromobenzyloxy)phenyl)methanol
- (3-(2-Fluorobenzyloxy)phenyl)methanol
- (3-(2-Methylbenzyloxy)phenyl)methanol
Uniqueness
(3-(2-Chlorobenzyloxy)phenyl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H13ClO2 |
---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H13ClO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8,16H,9-10H2 |
InChI Key |
KBCNZOPDPRPKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CO)Cl |
Origin of Product |
United States |
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